snvp

Übersicht

Beschreibung

Synthesis Analysis

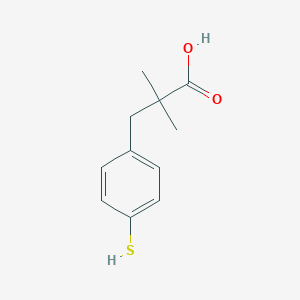

The synthesis of S-Nitroso-N-valeryl-D,L-penicillamine involves specific chemical processes. The compound can be synthesized by S-nitrosation of corresponding thiols. This process requires precise control to ensure the stability and purity of the final product. It has been found that specific analogues of this compound, like S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), demonstrate interesting chemical stability and prolonged effects in biological systems (Megson et al., 1999).

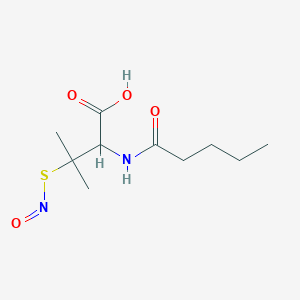

Molecular Structure Analysis

The molecular structure of S-Nitroso-N-valeryl-D,L-penicillamine is crucial for its function. The presence of the S-nitroso group is key to its ability to release nitric oxide. The compound's molecular structure can be characterized using various spectroscopic methods, providing insights into its chiral properties and the specific nature of its interactions with metal ions (Yang et al., 2021).

Chemical Reactions and Properties

S-Nitroso-N-valeryl-D,L-penicillamine undergoes specific chemical reactions, primarily related to its ability to release nitric oxide. This release is influenced by factors like metal ion catalysis, which can accelerate the decomposition of the compound. The chemical properties of S-nitrosothiols, including S-Nitroso-N-valeryl-D,L-penicillamine, are significant in their interactions with biological systems, particularly in relation to vasodilation and platelet aggregation (Askew et al., 1995).

Physical Properties Analysis

The physical properties of S-Nitroso-N-valeryl-D,L-penicillamine, such as solubility, stability, and decomposition kinetics, are important for its practical applications. Studies have shown that factors like temperature, pH, and the presence of specific metal ions can significantly impact these properties. For example, the compound's stability in solution and its interaction with specific metal ions have been a subject of research (Munro & Williams, 1999).

Wissenschaftliche Forschungsanwendungen

Verbesserung der Herzfunktion

S-Nitroso-N-valeryl-D,L-Penicillamin (SNVP) ist verwandt mit einer Verbindung namens S-Nitroso-N-pivaloyl-D-Penicillamin (SNPiP), die hinsichtlich ihrer Auswirkungen auf die Herzfunktion untersucht wurde . Es wurde festgestellt, dass SNPiP die intrazellulären cGMP-Spiegel und die Stickstoffoxid (NO)-Spiegel in Zellen schrittweise erhöht, was zur Transaktivierung und Translation des Cholinacetyltransferase-Gens führt . Dies führte zu erhöhten Acetylcholin-Spiegeln, die für die Aufrechterhaltung grundlegender physiologischer Herzfunktionen entscheidend sind . Mit SNPiP behandelte Mäuse zeigten eine verbesserte Herzfunktion ohne Tachykardie, aber mit verbesserter diastolischer Funktion, was zu einem verbesserten Herzzeitvolumen führte . Angesichts der strukturellen Ähnlichkeit könnte this compound ähnliche Wirkungen haben.

Stickstoffoxidspeicher und -freisetzung

S-Nitroso-N-valeryl-D,L-Penicillamin (this compound) ist strukturell ähnlich zu S-Nitroso-N-acetyl-D-Penicillamin (SNAP), das zur Modifizierung von hyperverzweigtem Polyamidoamin (HPAMAM) verwendet wurde, um eine kontrollierte, hochkapazitive Stickstoffoxid (NO)-donierende Verbindung zu bilden . Diese Verbindung hat das Potenzial, Polymere zu modifizieren, um NO über lange Zeiträume freizusetzen, indem sie in eine Vielzahl von Basispolymeren eingemischt wird . Die NO-Freisetzung kann durch Photoinitiierung und durch passive, ionenvermittelte Freisetzung ausgelöst werden, die unter physiologischen Bedingungen beobachtet wird . Ein Material, das die nützliche Dosis von NO über einen langen Zeitraum liefert, könnte die Biokompatibilität von langfristig implantierbaren Geräten erheblich verbessern . This compound könnte aufgrund seiner strukturellen Ähnlichkeit mit SNAP ähnliche Anwendungen haben.

Wirkmechanismus

Target of Action

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is primarily a Nitric Oxide Synthase (NOS) activator . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

This compound interacts with its target, NOS, to stimulate the production of NO . NO is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow. It achieves this by relaxing the smooth muscle in the blood vessel walls, leading to vasodilation and increased blood flow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, NO produced by NOS activates soluble guanylate cyclase, leading to the production of cGMP. This secondary messenger molecule then triggers a series of intracellular events leading to smooth muscle relaxation and vasodilation .

Pharmacokinetics

It is known that this compound exhibits high lipophilicity and stability in solution . These properties could potentially enhance its bioavailability and allow for sustained release of NO in the body .

Result of Action

The primary result of this compound’s action is the prolonged vasodilation in isolated rat femoral arteries . This is achieved through the sustained release of NO, leading to continuous activation of the NO-cGMP pathway and persistent smooth muscle relaxation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of certain metal ions and amino acids. For instance, the presence of Cu(II) and cysteine can accelerate the decomposition of this compound . This could potentially affect the stability and efficacy of this compound in different physiological environments .

Eigenschaften

IUPAC Name |

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRZCAKMRYXQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274459 | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

225233-99-8 | |

| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

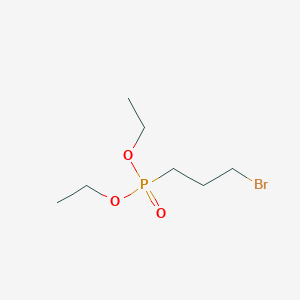

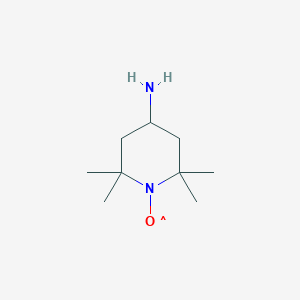

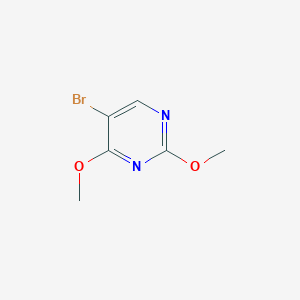

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

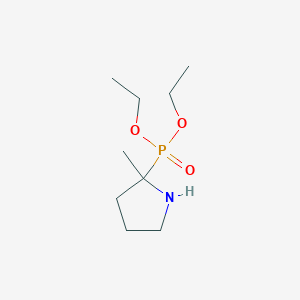

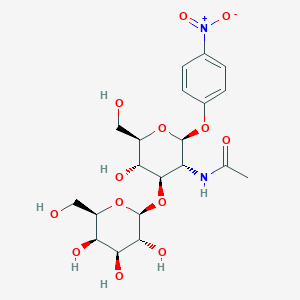

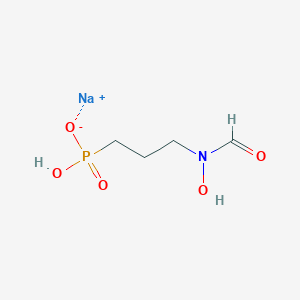

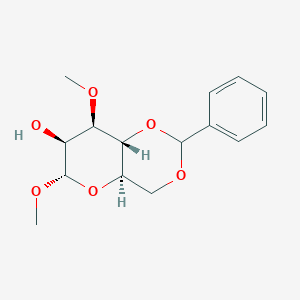

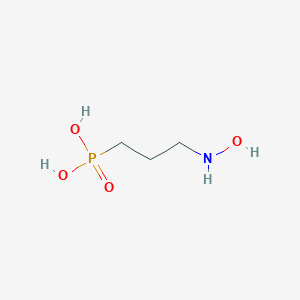

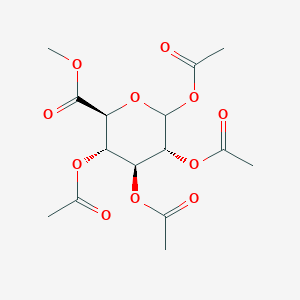

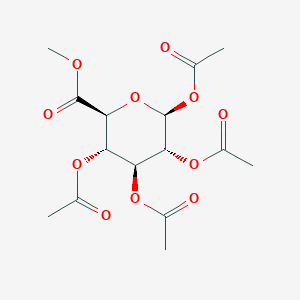

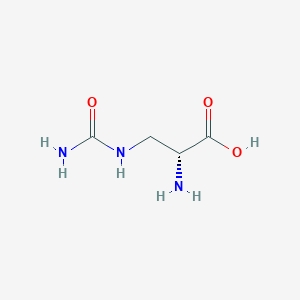

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.